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Compound of Interest

Compound Name: 2-Phenethylpiperazine

Cat. No.: B1321257 Get Quote

Before any computational modeling, a thorough understanding of the molecule's basic

properties is essential. 2-Phenethylpiperazine is a disubstituted piperazine with the molecular

formula C₁₂H₁₈N₂. The phenethyl group at the C2 position introduces a chiral center, meaning

the molecule exists as (R)- and (S)-enantiomers, a critical consideration for pharmacological

activity.

Core Physicochemical Properties
The following properties, computed and aggregated from public databases, provide a baseline

for all subsequent theoretical work.[1]

Property Value Source

Molecular Formula C₁₂H₁₈N₂ PubChem[1]

Molecular Weight 190.28 g/mol PubChem[1]

IUPAC Name 2-(2-phenylethyl)piperazine PubChem[1]

CAS Number 91907-37-8 PubChem[1]

Topological Polar Surface Area 15.2 Å² PubChem (Computed)[1]

Hydrogen Bond Donors 2 PubChem (Computed)[1]

Hydrogen Bond Acceptors 2 PubChem (Computed)[1]

Rotatable Bonds 3 PubChem (Computed)[1]
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Molecular Structure Visualization
Visualizing the core scaffold is the first step in structural analysis. The diagram below illustrates

the connectivity of 2-Phenethylpiperazine.

Caption: 2D Chemical Structure of 2-Phenethylpiperazine.

The Rationale for a Computational Approach
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable

pharmacokinetic properties and its ability to interact with a wide array of biological targets.[2]

Derivatives have shown activity as anticancer agents, 5-HT₂ₐ receptor antagonists for

insomnia, and antipsychotics targeting dopaminergic and serotonergic systems.[3][4][5] A

computational approach allows for the rapid, cost-effective exploration of 2-
Phenethylpiperazine's potential pharmacological space by:

Predicting Target Interactions: Identifying likely protein targets through molecular docking.

Elucidating Structure-Activity Relationships (SAR): Understanding how molecular

conformation and electronic properties influence biological activity.[2][6]

Simulating Dynamic Behavior: Observing how the ligand and its target protein behave over

time, providing insights into binding stability.

Predicting ADMET Properties: Forecasting absorption, distribution, metabolism, excretion,

and toxicity profiles to identify potential liabilities early in the development process.[7]

Core Computational Methodologies: A Practical
Guide
This section details the primary computational workflows applicable to 2-Phenethylpiperazine,

grounded in methods successfully used for related molecules.

Quantum Chemical Calculations
Causality: Before simulating interactions with a large biological system, it is crucial to

accurately model the electronic properties of the small molecule itself. Quantum mechanics
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(QM), particularly Density Functional Theory (DFT), provides the most accurate description of

electron distribution, which governs molecular reactivity, conformation, and the partial atomic

charges used in molecular mechanics force fields.[8][9] For instance, QM calculations are

essential for deriving accurate force field parameters for novel scaffolds or fragments that are

not well-parameterized in standard force fields.[10][11][12]

Experimental Protocol: DFT for Charge Derivation and Reactivity Insights

Structure Optimization:

Build the 3D structure of (R)- and (S)-2-Phenethylpiperazine using a molecular editor

(e.g., Avogadro, GaussView).

Perform an initial geometry optimization using a computationally inexpensive method (e.g.,

PM7 semi-empirical).

Refine the geometry using a DFT functional (e.g., B3LYP or ωB97X-D) with a suitable

basis set (e.g., 6-31G** or larger).[13] An implicit solvent model (e.g., PCM or SMD)

should be included to better represent the solvated state.[11]

Vibrational Frequency Analysis:

Perform a frequency calculation at the same level of theory to confirm the optimized

structure is a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculation:

From the optimized geometry, calculate key electronic properties:

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative

potential, indicating sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap provides an indication of

chemical reactivity.

Partial Atomic Charges: Derive charges using a scheme like Merz-Kollman (MK) or

CHelpG for use in subsequent molecular dynamics simulations.
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Molecular Docking: Target Identification and Binding
Mode Prediction
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a

protein target, along with an estimated binding affinity. Given the pharmacology of related

phenethylpiperazines, high-value targets include serotonin (e.g., 5-HT₂ₐ), dopamine (e.g., D₂),

and sigma (e.g., σ₁) receptors.[4][14][15][16] Docking serves as a primary screening tool to

prioritize ligand-target pairs for further study.

1. Ligand Preparation
(Generate 3D conformers,

assign charges)

4. Run Docking Algorithm
(e.g., AutoDock Vina, Glide)
Generates multiple poses

2. Receptor Preparation
(Fetch PDB structure,

remove water, add hydrogens)

3. Define Binding Site
(Use known co-crystalized ligand

or site prediction algorithms)

5. Pose Scoring & Clustering
(Estimate binding energy,

group similar poses)

6. Analysis of Top Poses
(Visualize interactions:

H-bonds, hydrophobic, π-π)

7. Formulate Hypothesis
(e.g., 'The phenethyl group occupies

a hydrophobic pocket.')
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Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Receptor-Ligand Docking

Ligand Preparation:

Generate the 3D structure of 2-Phenethylpiperazine. If stereochemistry is unknown, both

(R) and (S) enantiomers should be prepared.

Use a tool like Open Babel or LigPrep to generate low-energy conformers and assign

protonation states at physiological pH (typically ~7.4). The piperazine nitrogens are key

here.

Receptor Preparation:

Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank

(PDB). If a structure is unavailable, a homology model may be constructed.

Prepare the protein using tools like Maestro or Chimera: remove water molecules and

other non-essential ligands, add hydrogen atoms, repair missing side chains, and assign

protonation states to residues.

Grid Generation:

Define the binding site (the "docking box"). This is typically centered on the position of a

co-crystallized ligand or identified through site-finding algorithms. The box should be large

enough to accommodate the ligand in various orientations.

Docking Execution:

Run the docking software (e.g., AutoDock Vina, Schrödinger's Glide, GOLD). The software

will systematically place the ligand conformers into the binding site, evaluating thousands

of possible poses.

Post-Docking Analysis:

Analyze the top-scoring poses. The primary metric is the docking score (e.g., kcal/mol),

which estimates the binding free energy.
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Visualize the best pose to identify key intermolecular interactions, such as hydrogen

bonds, salt bridges, hydrophobic contacts, and π-stacking. This analysis is crucial for

understanding the structural basis of binding.[14]

Molecular Dynamics (MD) Simulations: Assessing
Stability and Dynamics
Causality: While docking provides a static snapshot, biological systems are dynamic. MD

simulations model the movements of atoms over time, allowing for the assessment of the

stability of a predicted ligand-protein complex. It validates the docking pose and provides a

more rigorous, physics-based estimation of binding free energy.[3][10][12] An unstable complex

in an MD simulation suggests the initial docking pose may be incorrect or the ligand is a weak

binder.
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1. Starting System
(Best pose from docking)

2. System Solvation
(Place complex in a water box,

add counter-ions)

3. Energy Minimization
(Relax steric clashes)

4. System Equilibration
(Gradually heat and pressurize

the system to physiological conditions)

5. Production MD
(Run simulation for ns-μs timescale,

saving trajectory)

6. Trajectory Analysis
(Calculate RMSD, RMSF,

interaction energies, MM/PBSA)

7. Draw Conclusions
(Assess binding stability,

identify key stable interactions)

Click to download full resolution via product page

Caption: Standard workflow for a molecular dynamics simulation.

Experimental Protocol: Protein-Ligand MD Simulation

System Setup:
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Take the highest-scoring pose of the 2-Phenethylpiperazine-receptor complex from

docking as the starting structure.

Select appropriate force fields (e.g., AMBER for protein, GAFF or CGenFF for the ligand

with QM-derived charges).

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

Minimization and Equilibration:

Perform a series of energy minimization steps to remove any steric clashes.

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume

(NVT ensemble).

Equilibrate the system's pressure under constant pressure (NPT ensemble) until density

and pressure stabilize.

Production Run:

Run the simulation for a significant duration (typically 100-1000 nanoseconds) to sample

conformational space adequately. Save the coordinates (trajectory) at regular intervals.

Trajectory Analysis:

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and

the ligand over time to assess overall stability. A stable, low RMSD indicates the complex

is not drifting apart.

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify

flexible and rigid regions of the protein upon ligand binding.

Interaction Analysis: Monitor key hydrogen bonds and other interactions throughout the

simulation to see if they are persistent.
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Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate

the binding free energy from the simulation snapshots, providing a more accurate

prediction than docking scores.

Predicting Metabolism and Toxicity
Causality: A compound's success as a drug is heavily dependent on its ADMET profile.

Computational models can predict the likely sites of metabolism and potential toxic liabilities.

Piperazine derivatives are often metabolized by cytochrome P450 (CYP) enzymes, such as

CYP2D6, CYP1A2, and CYP3A4.[7][17] Predicting which sites on 2-Phenethylpiperazine are

most susceptible to modification (e.g., hydroxylation, N-dealkylation) is critical.

Protocol: In Silico ADMET Prediction

Site of Metabolism (SOM) Prediction:

Use software tools (e.g., StarDrop, ADMET Predictor, online servers like SwissADME) that

employ models trained on large datasets of known metabolic transformations.

These tools will highlight atoms on 2-Phenethylpiperazine with a high probability of being

metabolized by major CYP isoforms. Common metabolic pathways for related structures

include N-dealkylation of the phenethyl group and hydroxylation on the phenyl ring.[18]

Toxicity Prediction:

Utilize QSAR-based models to predict potential toxicities such as hERG inhibition

(cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

Pharmacokinetic Property Prediction:

Estimate properties like blood-brain barrier (BBB) penetration, human intestinal absorption

(HIA), and plasma protein binding. The piperazine scaffold often confers good water

solubility and bioavailability.[2]

Conclusion: An Integrated Strategy
The theoretical and computational study of 2-Phenethylpiperazine, a molecule of clear

pharmacological interest, requires a multi-faceted approach. By integrating quantum
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mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can

build a comprehensive profile of its potential as a drug candidate. This guide provides the

foundational workflows and rationale necessary to systematically investigate its structure,

target interactions, and dynamic behavior. This in silico characterization is an indispensable

precursor to resource-intensive chemical synthesis and biological testing, enabling a more

targeted and efficient drug discovery process.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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